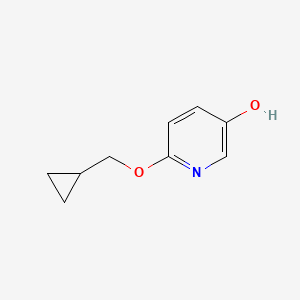

6-(Cyclopropylmethoxy)pyridin-3-ol

Description

6-(Cyclopropylmethoxy)pyridin-3-ol (C₉H₁₁NO₂, MW 165.19 g/mol, CAS 1224719-40-7) is a pyridine derivative featuring a hydroxyl group at the 3-position and a cyclopropylmethoxy substituent at the 6-position of the aromatic ring . The cyclopropylmethoxy group introduces steric bulk and lipophilicity, while the hydroxyl group provides hydrogen-bonding capability, making this compound a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in the preparation of related derivatives (e.g., boronic acid analogs in –15) .

Properties

IUPAC Name |

6-(cyclopropylmethoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-3-4-9(10-5-8)12-6-7-1-2-7/h3-5,7,11H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUSREAWDVGSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the use of cyclopropylmethanol and 3-hydroxypyridine as starting materials. The reaction typically proceeds via an etherification process, where cyclopropylmethanol is reacted with 3-hydroxypyridine in the presence of a suitable base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridin-3-one derivatives, while reduction can produce cyclopropylmethoxy-substituted alcohols or amines .

Scientific Research Applications

Drug Discovery

6-(Cyclopropylmethoxy)pyridin-3-ol has been identified as a potential lead compound in drug discovery programs. Its structural similarity to other biologically active pyridine derivatives suggests that it may exhibit noteworthy pharmacological properties, including:

- Antagonistic Activity : Research indicates that derivatives of this compound may act as antagonists for cannabinoid receptors, which are implicated in various metabolic disorders such as obesity and diabetes .

- Neuroprotective Effects : Similar compounds have shown the ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Interaction Studies

Studies focusing on the binding affinity and reactivity of this compound with biological targets have revealed its potential therapeutic effects. For instance, analogs of this compound have demonstrated significant interactions with specific receptors involved in metabolic regulation .

Case Study 1: CB1 Receptor Antagonism

A study investigated the effects of a compound structurally related to this compound on rodent models of obesity. The compound exhibited high brain penetrance and resulted in significant reductions in weight gain and adiposity compared to controls . This suggests that similar compounds could be developed for obesity treatment.

Case Study 2: Cytotoxicity Against Cancer Cells

Research involving pyridine derivatives has highlighted their cytotoxic effects against various cancer cell lines. Compounds structurally related to this compound were shown to possess lower IC50 values than established chemotherapeutics like Cisplatin, indicating their potential as anti-cancer agents .

Summary of Applications

The following table summarizes the potential applications of this compound based on current research findings:

| Application Area | Potential Uses |

|---|---|

| Medicinal Chemistry | Lead compound for drug discovery |

| Metabolic Disorders | Treatment for obesity and type 2 diabetes |

| Neuroprotection | Potential therapeutic agent for neurodegenerative diseases |

| Cancer Therapy | Cytotoxic agent against various cancer cell lines |

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Properties of 6-(Cyclopropylmethoxy)pyridin-3-ol and Analogous Pyridin-3-ol Derivatives

Notes:

- Electronic Effects : The cyclopropylmethoxy group (electron-donating) contrasts with the electron-withdrawing –CF₃ group in 6-(trifluoromethyl)pyridin-3-ol, altering reactivity in electrophilic substitution and metal-catalyzed coupling reactions .

- Solubility: The hydroxyl group at position 3 enhances aqueous solubility compared to non-hydroxylated analogs (e.g., 6-(cyclopropylmethoxy)pyridine-2-carbonitrile in ).

- Steric Hindrance : Cyclopropylmethoxy substituents introduce greater steric bulk than methoxy or isobutoxy groups, influencing regioselectivity in synthetic pathways .

Biological Activity

6-(Cyclopropylmethoxy)pyridin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including the cyclopropylmethoxy group, suggest it may interact with biological systems in distinct ways, making it a candidate for further research into its therapeutic applications.

The compound has the following chemical characteristics:

- Chemical Formula : C₉H₁₁NO₂

- Molecular Weight : 167.19 g/mol

- CAS Number : 1224719-40-7

Biological Activities

Recent studies have indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, contributing to its potential therapeutic effects in inflammatory diseases.

- Pharmacological Potential : It is being explored as a pharmaceutical intermediate for developing new drugs targeting specific receptors involved in metabolic processes .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a ligand that can bind to these targets, modulating their activity and impacting various biological pathways. This interaction may lead to:

- Inhibition of enzyme activity

- Alteration of cellular signaling pathways

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 6-Methoxypyridin-3-ol | Methoxy group | Moderate antimicrobial activity |

| 6-Ethoxypyridin-3-ol | Ethoxy group | Limited anti-inflammatory effects |

| 6-(Cyclobutylmethoxy)pyridin-3-ol | Cyclobutylmethoxy group | Reduced potency compared to cyclopropyl derivative |

The presence of the cyclopropylmethoxy group in this compound imparts distinct steric and electronic properties that enhance its biological interactions compared to its analogs.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Candida albicans, showing significant inhibition at lower concentrations (IC50 values) compared to control compounds .

- Anti-inflammatory Mechanism : In vitro studies demonstrated that the compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting a pathway for potential therapeutic use in chronic inflammatory conditions .

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a candidate for further development in drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.